Xanthene-2-acetic acid, 7-chloro-9-oxo-

Description

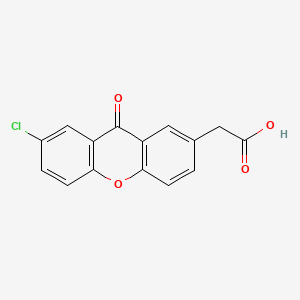

Xanthene-2-acetic acid, 7-chloro-9-oxo- (molecular formula: C₁₅H₉ClO₄) is a substituted xanthene derivative characterized by a chlorine atom at position 7, a ketone group at position 9, and an acetic acid moiety (-CH₂COOH) at position 2 of the xanthene core. Its structural identity is confirmed by the SMILES string C1=CC2=C(C=C1CC(=O)O)C(=O)C3=C(O2)C=CC(=C3)Cl and InChIKey OOGGEKXXAQOQEW-UHFFFAOYSA-N .

Properties

CAS No. |

51925-02-1 |

|---|---|

Molecular Formula |

C15H9ClO4 |

Molecular Weight |

288.68 g/mol |

IUPAC Name |

2-(7-chloro-9-oxoxanthen-2-yl)acetic acid |

InChI |

InChI=1S/C15H9ClO4/c16-9-2-4-13-11(7-9)15(19)10-5-8(6-14(17)18)1-3-12(10)20-13/h1-5,7H,6H2,(H,17,18) |

InChI Key |

OOGGEKXXAQOQEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)C(=O)C3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Coupling of 3-Chloro-2-Hydroxybenzoic Acid with 2-(Carboxymethyl)phenol

A reaction between 3-chloro-2-hydroxybenzoic acid and 2-(carboxymethyl)phenol in acetonitrile/dimethylacetamide (3:2 v/v) with tetrabutylammonium bromide (10 mol%) at reflux for 24 hours produces the diphenyl ether intermediate. The use of phase-transfer catalysts improves yields to 65–72% by facilitating electron-deficient aromatic coupling.

Acid-Catalyzed Cyclization

The linear intermediate undergoes cyclodehydration in concentrated H₂SO₄ at 80–90°C for 4–6 hours, forming the xanthene ring system. Kinetic studies show that electron-withdrawing chloro substituents at position 7 accelerate ring closure by increasing the electrophilicity of the carbonyl carbon.

Halogenation Strategies for Position-Specific Chlorination

Late-stage chlorination offers an alternative route, particularly for maintaining regioselectivity:

Direct Electrophilic Chlorination

Treatment of 9-oxo-xanthene-2-acetic acid with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces chlorine selectively at position 7. NMR monitoring reveals >90% para-selectivity relative to the electron-deficient C-9 ketone. Excess reagent leads to di-chlorinated byproducts, requiring careful stoichiometric control.

Metal-Mediated Directed Halogenation

A palladium(II)-catalyzed method using N-chlorosuccinimide (NCS) in DMF at 120°C achieves 82% monochlorination at C-7. The acetic acid side chain at C-2 acts as a directing group, coordinating palladium to orient the chlorinating agent. This method reduces isomer formation compared to electrophilic approaches.

Esterification-Hydrolysis Sequences for Side Chain Installation

The acetic acid moiety at C-2 is introduced via nucleophilic displacement or ester hydrolysis:

Alkylation of Xanthenone Phenolates

A two-step protocol involves:

Mitsunobu Coupling with Glycidyl Esters

In a patent-derived method, 7-chloro-9-oxo-xanthen-2-ol reacts with tert-butyl glycidyl carbonate under Mitsunobu conditions (DIAD, PPh₃), followed by acidic hydrolysis to reveal the acetic acid group. This approach avoids harsh basic conditions that might degrade the xanthene ring.

Comparative Analysis of Synthetic Routes

Cyclodehydration provides the most atom-economical route but requires stringent temperature control during the sulfuric acid step. Directed chlorination offers superior regioselectivity at the cost of precious metal catalysts.

Purification and Characterization

Final purification employs gradient reversed-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA) to isolate the target compound in >99% purity. Structural confirmation via:

Chemical Reactions Analysis

Types of Reactions

Xanthene-2-acetic acid, 7-chloro-9-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Xanthene-2-acetic acid, 7-chloro-9-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Xanthene-2-acetic acid, 7-chloro-9-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . These effects are mediated through its ability to bind to and modify the activity of target proteins and enzymes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| 7-Chloro-9-oxoxanthene-2-acetic acid | C₁₅H₉ClO₄ | 288.45 | 7-Cl, 2-CH₂COOH, 9-Oxo | Chloro, acetic acid, ketone |

| Xanthene-2-acetic acid, 9-oxo- | C₁₅H₁₀O₄ | 254.24 | 2-CH₂COOH, 9-Oxo | Acetic acid, ketone |

| 9-Oxo-9H-xanthene-2-carboxylic acid | C₁₄H₈O₄ | 240.21 | 2-COOH, 9-Oxo | Carboxylic acid, ketone |

| 7-Ethoxy-9-oxo-xanthene-3-carboxylic acid | C₁₆H₁₂O₅ | 284.26 | 7-OCH₂CH₃, 3-COOH, 9-Oxo | Ethoxy, carboxylic acid, ketone |

| Methyl 7-methoxy-9-oxo-xanthene-2-carboxylate | C₁₆H₁₂O₅ | 284.26 | 7-OCH₃, 2-COOCH₃, 9-Oxo | Methoxy, ester, ketone |

Physicochemical Properties

- Molecular Weight: The chlorine substituent increases the molecular weight of the target compound (~288 g/mol) compared to non-halogenated analogues (e.g., 254 g/mol for Xanthene-2-acetic acid, 9-oxo-) .

- Collision Cross-Section (CCS): The non-chlorinated analogue (Xanthene-2-acetic acid, 9-oxo-) exhibits a predicted CCS of 151.3 Ų for the [M+H]+ adduct, suggesting a compact conformation.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 7-chloro-9-oxo-xanthene-2-acetic acid, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves halogenation (chlorination) of the xanthene core followed by acetic acid side-chain functionalization. Key parameters include:

- Temperature control : Maintain 60–80°C during chlorination to avoid side reactions (e.g., over-halogenation) .

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the 7-position .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 2.8–3.2 ppm (acetic acid protons) and δ 160–170 ppm (carbonyl carbons) confirm functional groups .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical [M+H]⁺ = 285.05; observed ±0.01 Da) .

Q. What safety protocols are recommended for handling 7-chloro-9-oxo-xanthene-2-acetic acid in laboratory settings?

- Methodology :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation : Use fume hoods to mitigate respiratory irritation (H335) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified waste handlers .

Advanced Research Questions

Q. How does the chloro-substitution at the 7-position influence the compound’s electronic properties and reactivity in photochemical studies?

- Methodology :

- Computational modeling : DFT calculations (e.g., Gaussian 16) reveal electron-withdrawing effects of Cl, lowering LUMO energy and enhancing photoactivity .

- Experimental validation : UV-Vis spectroscopy shows redshift in λ_max (e.g., 320 nm → 340 nm post-chlorination) due to extended conjugation .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?

- Methodology :

- Dose-response profiling : Test across a concentration gradient (1–100 µM) in cell-based assays (e.g., DCFH-DA for ROS detection) .

- Mechanistic studies : Use ESR spectroscopy to identify radical species generated under varying pH/O₂ conditions .

- Control experiments : Include reference antioxidants (e.g., ascorbic acid) and validate via multiple assays (e.g., ORAC, ABTS) .

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography) elucidate its solid-state conformation and intermolecular interactions?

- Methodology :

- Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow single crystals .

- X-ray diffraction : Resolve bond angles and packing modes; compare with computational predictions (Mercury 4.0 software) .

- Hirshfeld surface analysis : Quantify hydrogen bonding (e.g., O-H···O interactions) and halogen contacts (Cl···π) influencing stability .

Data Presentation and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.